N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
Description
N-(4-Fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a fluorinated pyrazole derivative characterized by a 4-fluorobenzyl group at the N1-position, a 2-fluoroethyl chain at the N1-pyrazole ring, and a methyl group at the C4 position (Figure 1). Its molecular formula is C₁₃H₁₄F₂N₃ (molecular weight: 258.27 g/mol), though specific physicochemical data (e.g., melting point, solubility) remain unreported in the literature .
Properties
Molecular Formula |
C13H15F2N3 |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H15F2N3/c1-10-9-18(7-6-14)17-13(10)16-8-11-2-4-12(15)5-3-11/h2-5,9H,6-8H2,1H3,(H,16,17) |
InChI Key |
CWIJIUNBMSNSOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=C(C=C2)F)CCF |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The foundational step involves generating the 4-methylpyrazole structure. A common protocol utilizes cyclocondensation between hydrazine derivatives and 1,3-diketones:
For this compound, 3-methyl-1H-pyrazol-4-amine serves as the starting material. Key reaction parameters include:
| Parameter | Optimal Conditions |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 80–90°C |
| Catalyst | p-Toluenesulfonic acid (0.5 eq) |
| Reaction Time | 6–8 hours |
This step typically achieves 75–85% yield when conducted under inert atmosphere.
N-Alkylation with 2-Fluoroethyl Groups
| Variable | Impact on Yield |
|---|---|
| Base | KCO > NaOH > EtN |
| Solvent Polarity | DMF > DMSO > Acetonitrile |
| Temperature | 60°C optimal |
Using potassium carbonate in DMF at 60°C for 12 hours provides 68–72% yield. Side reactions include O-alkylation (5–8%) and di-alkylation (3–5%), necessitating chromatographic purification.
Benzylation with 4-Fluorobenzyl Groups
The final step involves nucleophilic substitution between the pyrazole amine and 4-fluorobenzyl bromide:
Optimized conditions derived from patent literature:
| Condition | Specification |
|---|---|
| Molar Ratio | 1:1.2 (Pyrazole:Benzyl bromide) |
| Solvent | Dichloromethane |
| Base | Diisopropylethylamine |
| Reaction Time | 24 hours |
| Yield | 81–83% after crystallization |
Convergent Synthesis Approach
This strategy assembles the molecule from pre-fluorinated modules, as demonstrated in patent CN104086545A:
-
Preparation of 1-(2-Fluoroethyl)-4-methylpyrazole-3-amine
-
Coupling with 4-Fluorobenzyl Chloride
This method reduces purification steps but requires expensive catalysts. Comparative analysis:
| Metric | Stepwise Method | Convergent Method |
|---|---|---|
| Total Yield | 52% | 63% |
| Purification Steps | 4 | 2 |
| Cost Index | 1.0 | 1.8 |
Industrial-Scale Production
Large-scale synthesis (kg-batch) employs continuous flow reactors to enhance efficiency:
Reaction Optimization
-
N-Alkylation : Microreactor system with residence time 8 min at 120°C
-
Benzylation : Packed-bed reactor with immobilized base catalysts
Purification Protocols
| Stage | Technique | Parameters |
|---|---|---|
| Crude Product | Liquid-Liquid Extraction | Ethyl acetate/Water |
| Intermediate | Distillation | Reduced pressure (15 mbar) |
| Final Compound | Crystallization | Heptane/Ethyl acetate |
This approach achieves 92% purity before final crystallization, with total production cost reduced by 40% compared to batch methods.
Analytical Characterization
Critical quality control parameters from PubChem data:
| Property | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥98.5% | C18 column, 254 nm |
| Residual Solvents | <500 ppm | GC-MS |
| Fluorine Content | 14.8–15.2% | Ion chromatography |
Mass spectrometry confirms molecular ion at m/z 251.27 [M+H].
Comparative Evaluation of Methods
Laboratory vs. Industrial Synthesis
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 5–10 mol% | 0.1–0.5 mol% |
| Reaction Volume | 50 mL–2 L | 500–5000 L |
| Energy Consumption | 15–20 kWh/kg | 8–10 kWh/kg |
| Waste Generation | 30 L/kg | 5 L/kg |
Cost-Benefit Analysis
| Method | Cost ($/kg) | Environmental Factor |
|---|---|---|
| Stepwise Batch | 12,500 | 6.8 (E-Factor) |
| Convergent Flow | 9,200 | 3.2 (E-Factor) |
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions, such as using sodium azide or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Medicinal Chemistry
N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is being explored as a lead compound for drug development. Its potential applications include:
- Neurological Disorders : The compound may interact with neurotransmitter receptors, offering therapeutic benefits for conditions such as anxiety or depression.
- Anti-inflammatory Agents : Similar pyrazole derivatives have shown promise in inhibiting inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Material Science
The unique structural features of this compound make it suitable for developing novel materials. Its fluorinated structure can enhance electronic properties, making it a candidate for applications in:
- Organic Electronics : The compound could be used in organic light-emitting diodes (OLEDs) or organic photovoltaics due to its electronic properties.
- Coatings and Polymers : The chemical stability imparted by fluorination may lead to applications in protective coatings or high-performance polymers.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that:
- Enzyme Inhibition : The compound may inhibit various enzymes linked to disease processes, including kinases involved in cancer progression.
Case Studies
Several studies have highlighted the biological efficacy of pyrazole derivatives related to this compound:
- p38 MAP Kinase Inhibitors : A study identified pyrazole derivatives as selective inhibitors of p38 MAP kinase, revealing binding interactions that contribute to their selectivity. This suggests potential applications in cancer therapy due to the role of p38 MAP kinase in tumorigenesis .
- Docking Studies : Research utilizing docking studies demonstrated that similar compounds effectively bind to receptors involved in inflammatory responses, indicating their potential as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazole-3-Amine Derivatives
Pyrazole-3-amine derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs:
Substituent Effects on the Pyrazole Core
Fluorine Substitution Patterns
- Target Compound : Dual fluorine atoms (4-fluorobenzyl and 2-fluoroethyl) enhance lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted drugs .
- Analog from : (R)-N-(4-Fluorobenzyl)piperidine-4-carboxamide derivatives demonstrate SARS-CoV-2 inhibition (IC₅₀ < 1 µM), suggesting fluorobenzyl groups optimize target binding .
- Analog from : 3-[(4-Chloro-2-Fluorophenyl)Methyl]imidazo[1,2-b]pyridazin-6-amine (LY2784544) shows JAK2 inhibition (IC₅₀ = 50 nM), highlighting fluorine’s role in hydrophobic interactions .
Data Table: Key Properties of Compared Compounds
Biological Activity
N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole derivative class. Its molecular formula is C13H15F2N3, with a molecular weight of 251.27 g/mol. The compound features a pyrazole ring that is substituted with fluorine atoms, which significantly enhance its chemical properties and biological activities, making it a candidate for pharmaceutical research and development.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H15F2N3 |
| Molecular Weight | 251.27 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine |
| InChI | InChI=1S/C13H15F2N3/c1-10-18(7-6-14)17-13(10)16-8-11-2-4-12(15)5-3-11/h2-5,9H,6-8H2,1H3,(H,16,17) |
| InChI Key | CWIJIUNBMSNSOA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1NCC2=CC=C(C=C2)F)CCF |
The presence of fluorine atoms in the structure contributes to enhanced lipophilicity and metabolic stability, which are advantageous in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The fluorinated structure increases the compound's binding affinity and selectivity towards these targets. The exact pathways involved depend on the biological context in which the compound is applied.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit significant pharmacological activities:
- Anti-inflammatory Effects : Pyrazole derivatives have been studied for their potential to inhibit inflammatory pathways.
- Cancer Therapy : The compound's structural features suggest possible applications in targeting specific cancer-related biological pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including kinases involved in cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including those structurally related to this compound:
Case Study 1: p38 MAP Kinase Inhibitors
A study identified a series of pyrazole derivatives as selective inhibitors of p38 MAP kinase. The binding interactions were characterized using X-ray crystallography, revealing unique hydrogen bonds that contribute to selectivity for p38 kinase .
Case Study 2: Docking Studies
Docking studies have shown that similar pyrazole compounds can effectively bind to target receptors involved in inflammatory responses. These studies provide insights into the potential inhibitory action of such compounds on human prostaglandin reductase (PTGR2), suggesting their role in anti-inflammatory therapies .
Comparative Analysis of Related Compounds
Q & A
Q. Advanced Optimization Strategies
- Continuous Flow Synthesis : Enhances efficiency and scalability by maintaining precise temperature/pH control, reducing side-product formation .
- Catalytic Systems : Transition metal catalysts (e.g., CuBr) improve coupling reactions involving fluorinated moieties, as seen in analogous pyrazole syntheses .
What advanced techniques are critical for determining the molecular structure and confirming regiochemistry?
Q. Core Methodologies
Q. Reactivity Insights
- Electron-Withdrawing Effects : Fluorine atoms increase electrophilicity at the pyrazole ring, enhancing susceptibility to nucleophilic attack at the C-3 position .
- Hydrolytic Stability : The 2-fluoroethyl group is prone to hydrolysis under acidic/basic conditions. Stability studies (e.g., pH 3–9 buffers, 37°C) are critical for biological assays .
Q. Advanced Stability Testing
- Accelerated Degradation Studies : Use HPLC-MS to track decomposition products under oxidative (H₂O₂) or thermal stress (40–80°C) .
What methodologies elucidate interactions with biological targets?
Q. Basic Screening Approaches
- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or GPCRs using fluorogenic substrates (e.g., ATP-competitive assays) .
Q. Advanced Mechanistic Studies
- Molecular Dynamics Simulations : Model binding poses with targets (e.g., COX-2) to explain fluorine’s role in enhancing binding affinity via hydrophobic interactions .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of target-ligand interactions .
How are crystallographic data challenges addressed for fluorinated pyrazoles?
Q. Key Challenges
- Disorder in Fluorine Positions : High thermal motion of fluorinated groups complicates electron density maps.
Q. Solutions
- SHELXL Refinement : Apply restraints (e.g., DFIX, FLAT) to model disordered fluorine atoms .
- Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., 100 K) .
How can robust analytical methods quantify this compound in pharmacokinetic studies?
Q. Method Development
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions like m/z 276→153 (CE: 25 eV) .
- Internal Standards : Deuterated analogs (e.g., d₃-fluorobenzyl) improve quantification accuracy in plasma matrices .
How should contradictory SAR data for fluorinated pyrazoles be resolved?
Q. Addressing Discrepancies
- Meta-Analysis : Compare bioactivity datasets across analogs (e.g., 4-fluorobenzyl vs. 2-thienyl substitutions) to identify substituent-specific trends .
- Free-Wilson Analysis : Decouple electronic (fluorine’s σ value) and steric (substituent volume) effects on activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
